molecular formula C12H16N2O2S B13997099 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine CAS No. 6631-79-4

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine

Cat. No.: B13997099
CAS No.: 6631-79-4
M. Wt: 252.33 g/mol
InChI Key: OSMZENFXZOWNLP-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine typically involves the condensation of 4-nitrochlorobenzene with piperidine. The reaction is carried out under reflux conditions with sodium carbonate as a base. The mixture is heated under nitrogen for several hours, followed by cooling and the addition of water to isolate the product .

Synthetic Route:

    Starting Materials: 4-nitrochlorobenzene, piperidine, sodium carbonate.

    Reaction Conditions: Reflux under nitrogen for 3 hours.

    Isolation: Cooling the reaction mixture and adding water.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium chlorite, CO2 atmosphere.

    Reduction: Hydrogenation catalysts.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Formation of lactams.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine can be compared with other piperidine derivatives, such as:

    1-(4-Nitrophenyl)piperidine: Similar structure but lacks the sulfanylmethyl group.

    1-(4-Aminophenyl)piperidine: Similar structure but with an amino group instead of a nitro group.

    1-(4-Methylphenyl)piperidine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: The presence of the sulfanylmethyl group in this compound distinguishes it from other piperidine derivatives, potentially imparting unique chemical and biological properties .

Properties

CAS No.

6631-79-4

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

1-[(4-nitrophenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C12H16N2O2S/c15-14(16)11-4-6-12(7-5-11)17-10-13-8-2-1-3-9-13/h4-7H,1-3,8-10H2

InChI Key

OSMZENFXZOWNLP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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